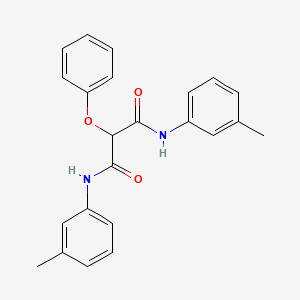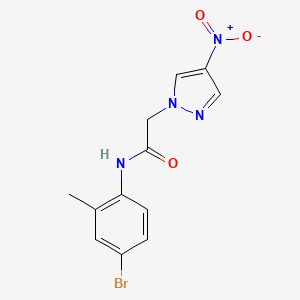
N-(4-ethylcyclohexyl)-N,1-dimethyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylcyclohexyl)-N,1-dimethyl-4-piperidinamine, also known as S-ethyl-Ketamine (S-EK), is a novel dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. S-EK is structurally similar to ketamine, a well-known anesthetic and analgesic drug, but has a longer duration of action and a more selective mechanism of action.
Mecanismo De Acción
S-EK acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, S-EK reduces excitatory neurotransmission and produces a dissociative state characterized by feelings of detachment from the external environment.
Biochemical and Physiological Effects
S-EK produces a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. S-EK also has anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of S-EK is its longer duration of action compared to ketamine, which allows for longer experimental timeframes and reduces the need for repeated dosing. S-EK also has a more selective mechanism of action, which reduces the risk of unwanted side effects. However, the complex synthesis method and limited availability of S-EK may pose challenges for researchers.
Direcciones Futuras
There are several potential future directions for research on S-EK. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration strategies for these indications. Another area of interest is the neuroprotective effects of S-EK, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could increase the availability and accessibility of S-EK for scientific research.
Métodos De Síntesis
The synthesis of S-EK involves the reaction of cyclohexanone with ethylamine and dimethylamine in the presence of a reducing agent. The resulting product is purified through a series of chemical reactions and recrystallization steps to obtain the final product. The synthesis of S-EK is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
S-EK has been proposed as a potential tool for scientific research due to its unique pharmacological properties. It has been shown to have a longer duration of action and a more selective mechanism of action compared to ketamine, making it a promising candidate for use in animal models of depression, anxiety, and addiction. S-EK has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-ethylcyclohexyl)-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-4-13-5-7-14(8-6-13)17(3)15-9-11-16(2)12-10-15/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPFCJQEPFWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)
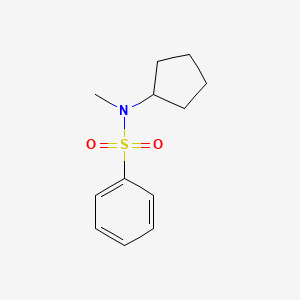
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
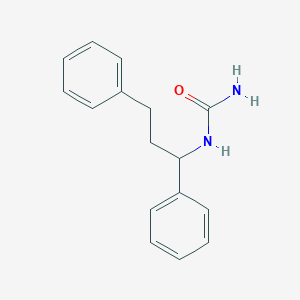
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
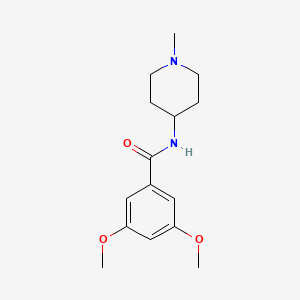
![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)
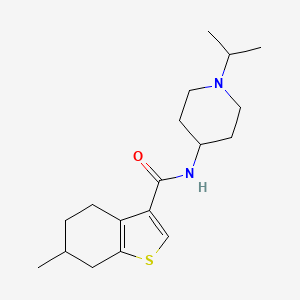
![4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)
